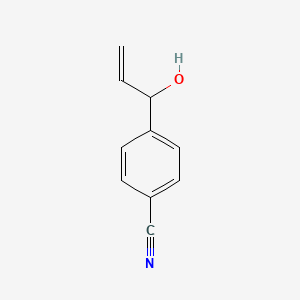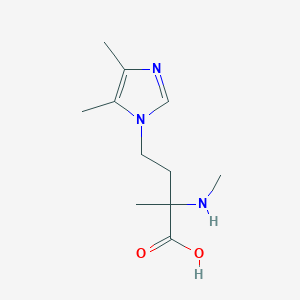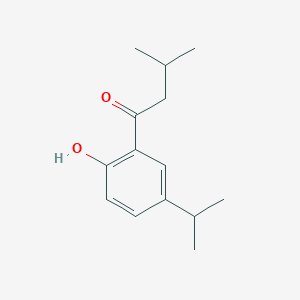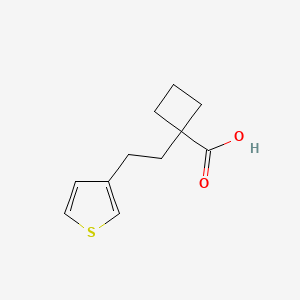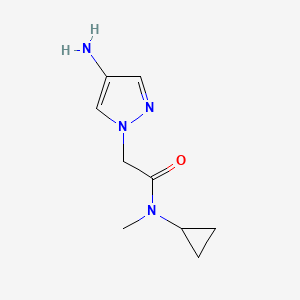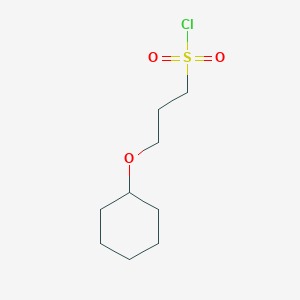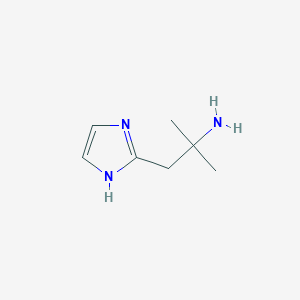
1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine typically involves the condensation of an imidazole derivative with a suitable amine. One common method involves the reaction of 2-methylpropan-2-amine with 1H-imidazole-2-carbaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the imidazole ring to form dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Alkylated imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antifungal and anticancer agents.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists due to its ability to interact with biological macromolecules.
Industry: The compound is used in the synthesis of agrochemicals and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptor sites, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
2-Methylimidazole: Similar structure but lacks the amine group.
1H-Imidazole-4-carboxaldehyde: Contains an aldehyde group instead of an amine.
2-Methyl-4-nitroimidazole: Contains a nitro group instead of an amine.
Uniqueness: 1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine is unique due to the presence of both an imidazole ring and a tertiary amine group. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C7H13N3 |
|---|---|
Peso molecular |
139.20 g/mol |
Nombre IUPAC |
1-(1H-imidazol-2-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-7(2,8)5-6-9-3-4-10-6/h3-4H,5,8H2,1-2H3,(H,9,10) |
Clave InChI |
CCAZWLYMCBYOAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=NC=CN1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yltrifluoromethanesulfonate](/img/structure/B13621778.png)

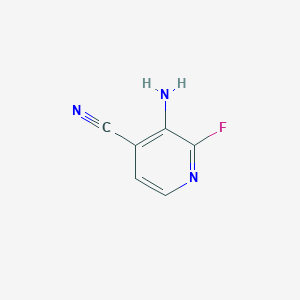
![2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B13621794.png)
